molecular formula C8H9ClN2O B147830 N-((2-chloropyridin-4-yl)methyl)acetamide CAS No. 131052-61-4

N-((2-chloropyridin-4-yl)methyl)acetamide

Cat. No. B147830
M. Wt: 184.62 g/mol
InChI Key: VBWQJPVIFFILMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-chloropyridin-4-yl)methyl)acetamide, also known as CPCA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the enzyme histone deacetylase 1 (HDAC1), which plays a crucial role in the epigenetic regulation of gene expression. The inhibition of HDAC1 by CPCA has been shown to have a wide range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.

Mechanism Of Action

The mechanism of action of N-((2-chloropyridin-4-yl)methyl)acetamide involves the inhibition of HDAC1, which is an enzyme that removes acetyl groups from lysine residues on histone proteins. This process is critical for the regulation of gene expression, as acetylation of histones is associated with increased transcriptional activity. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide leads to an increase in histone acetylation, which in turn leads to changes in gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-((2-chloropyridin-4-yl)methyl)acetamide are primarily due to its inhibition of HDAC1. In cancer cells, inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which is thought to be due to changes in the expression of genes involved in these processes. In addition, N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, which is thought to be due to its ability to inhibit the activity of HDAC1 in immune cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-((2-chloropyridin-4-yl)methyl)acetamide in lab experiments is its high potency and selectivity for HDAC1. This makes it a useful tool for investigating the role of HDAC1 in various cellular processes. However, one limitation of using N-((2-chloropyridin-4-yl)methyl)acetamide is its potential toxicity, as inhibition of HDAC1 can lead to changes in gene expression that may have unintended consequences. In addition, the synthesis of N-((2-chloropyridin-4-yl)methyl)acetamide is a multistep process that may be difficult to reproduce in some lab settings.

Future Directions

There are several future directions for research involving N-((2-chloropyridin-4-yl)methyl)acetamide. One area of interest is the development of N-((2-chloropyridin-4-yl)methyl)acetamide analogs with improved potency and selectivity for HDAC1. Another area of interest is the investigation of the role of HDAC1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where changes in gene expression are thought to play a critical role in disease progression. Finally, the potential use of N-((2-chloropyridin-4-yl)methyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.

Scientific Research Applications

N-((2-chloropyridin-4-yl)methyl)acetamide has been widely used in scientific research to investigate the role of HDAC1 in various cellular processes. One of the most promising applications of N-((2-chloropyridin-4-yl)methyl)acetamide is in the field of cancer research, where HDAC1 has been shown to play a critical role in the development and progression of various types of cancer. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

properties

CAS RN

131052-61-4

Product Name

N-((2-chloropyridin-4-yl)methyl)acetamide

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]acetamide

InChI

InChI=1S/C8H9ClN2O/c1-6(12)11-5-7-2-3-10-8(9)4-7/h2-4H,5H2,1H3,(H,11,12)

InChI Key

VBWQJPVIFFILMQ-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC(=NC=C1)Cl

Canonical SMILES

CC(=O)NCC1=CC(=NC=C1)Cl

synonyms

Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-cyanopyridine (1.9 g), platinum dioxide (0.3 g), acetic anhydride (50 ml) and acetic acid (50 ml) was stirred under an atmosphere of hydrogen for 2 hours. The mixture was filtered and the filtrate was evaporated. The residue was partitioned between chloroform and dilute aqueous sodium bicarbonate solution. The organic phase was dried (MgSO4) and evaporated to give N-(2-chloropyrid-4-ylmethyl)acetamide (1.5 g), as an oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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